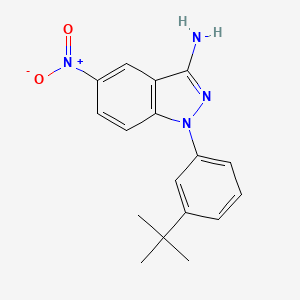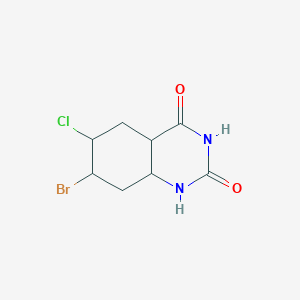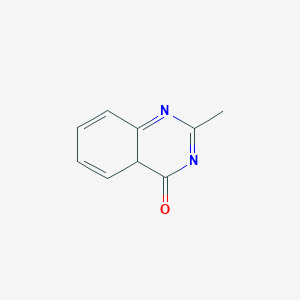
2-methyl-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-methyl-: is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Anthranilic Acid Derivatives: One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. This reaction typically requires heating to facilitate the formation of the quinazolinone ring.
Condensation Reactions: Another approach involves the condensation of 2-aminobenzamide with aldehydes or ketones, followed by cyclization to form the quinazolinone structure. This method often employs catalysts such as acids or bases to enhance the reaction rate.
Industrial Production Methods: Industrial production of 4(3H)-quinazolinone, 2-methyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4(3H)-Quinazolinone, 2-methyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 4(3H)-quinazolinone, 2-methyl- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced. These reactions often require the presence of a catalyst or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, catalysts such as Lewis acids or bases.
Major Products:
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: 4(3H)-Quinazolinone, 2-methyl- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, 4(3H)-quinazolinone, 2-methyl- is studied for its potential as a bioactive compound. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have been explored as potential drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, 4(3H)-quinazolinone, 2-methyl- is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4(3H)-quinazolinone, 2-methyl- varies depending on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation, thereby reducing tumor growth. In antimicrobial studies, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Comparison with Similar Compounds
4(3H)-Quinazolinone: The parent compound without the 2-methyl substitution.
2-Phenyl-4(3H)-quinazolinone: A derivative with a phenyl group at the 2-position.
4(3H)-Quinazolinone, 6-chloro-: A derivative with a chlorine atom at the 6-position.
Comparison:
4(3H)-Quinazolinone, 2-methyl-: is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity.
2-Phenyl-4(3H)-quinazolinone: has a bulkier substituent at the 2-position, which may affect its binding affinity to molecular targets.
4(3H)-Quinazolinone, 6-chloro-: has a chlorine atom that can enhance its electron-withdrawing properties, potentially altering its reactivity and biological effects.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5,7H,1H3 |
InChI Key |
UUUVGYZBUHMUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2C=CC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




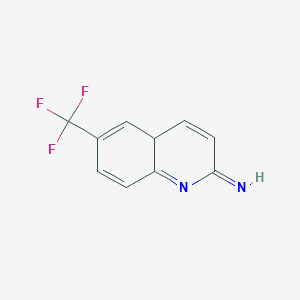



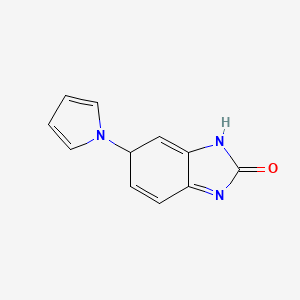


![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)


